molecular formula C13H12N2O5 B5710845 N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide

N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5710845
M. Wt: 276.24 g/mol
InChI Key: LKCHGRWXILFKCA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a furylmethyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Furylmethylation: The furylmethyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the nitrated 4-methoxybenzamide with 2-furylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    N-(2-furylmethyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-furylmethyl)-3-nitrobenzamide: Lacks the methoxy group, affecting its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-12-5-4-9(7-11(12)15(17)18)13(16)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCHGRWXILFKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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